1-N-tert-Butylbenzene-1,2-diamine

Vue d'ensemble

Description

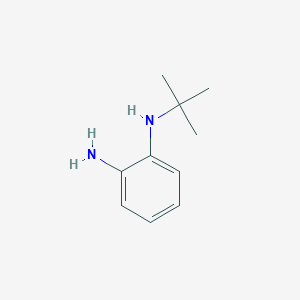

1-N-tert-Butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two amino groups at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-N-tert-Butylbenzene-1,2-diamine can be synthesized through several methods. Another method involves the direct amination of tert-butylbenzene using ammonia or amines under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of tert-butylbenzene, followed by catalytic hydrogenation to introduce the amino groups. This process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Cyclization Reactions

1-N-tert-butylbenzene-1,2-diamine undergoes cyclization with carbonylating agents to form benzimidazolone derivatives. For example:

- Reaction with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–20°C yields 5-tert-butyl-1H-benzo[d]imidazole-2(3H)-one via intramolecular cyclization .

Mechanism :

- The primary amino group attacks the carbonyl carbon of CDI.

- Subsequent elimination of imidazole forms a urea intermediate.

- Cyclization occurs via deprotonation and elimination of water.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| THF, 0–20°C, 12 h | CDI | 5-tert-butylbenzimidazol-2-one | 70% |

Acylation and Alkylation

The primary amino group participates in nucleophilic substitution reactions:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form N-acyl derivatives .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce N-alkylated products.

Steric Effects :

The tert-butyl group hinders reactivity at the adjacent amino site, directing substitution to the primary amino group.

| Reaction Type | Reagents | Product | Key Condition |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | Room temperature |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | Reflux in DMF |

Condensation with Di-tert-butyl Dicarbonate

The primary amino group reacts with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-protected derivatives, a key step in peptide synthesis .

Mechanism :

- Boc₂O acts as an electrophile, transferring the tert-butoxycarbonyl (Boc) group.

- The reaction proceeds via nucleophilic attack by the primary amine.

| Reagents | Solvent | Product | Yield |

|---|---|---|---|

| Boc₂O, DMAP | CH₂Cl₂ | N-Boc-protected diamine | 85% |

Oxidation and Redox Activity

Though understudied, aromatic diamines generally exhibit redox activity. Theoretical studies propose:

- Oxidation : Conversion to nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

- Reduction : Hydrogenation of the benzene ring under high-pressure H₂ with Pd/C catalysts.

Key Research Findings

- Cyclization Efficiency : The tert-butyl group enhances product stability in benzimidazolone synthesis by minimizing steric clashes during ring formation .

- Selectivity in Acylation : Acylation occurs exclusively at the primary amino group, even in the presence of excess acylating agents.

- Catalytic Challenges : Bulky substituents necessitate prolonged reaction times or elevated temperatures for alkylation .

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : CHN

- CAS Number : 28458-68-6

- IUPAC Name : 1-N-tert-butylbenzene-1,2-diamine

This compound has diverse applications across several domains:

Catalysis

The compound serves as a ligand in catalytic processes, particularly in asymmetric synthesis. Its steric and electronic properties make it suitable for facilitating reactions that require specific spatial arrangements of reactants.

Pharmaceuticals

Due to its amine functional groups, this compound is explored for use in the synthesis of biologically active molecules. It plays a role in developing new drugs that target specific biological pathways.

Material Science

The compound is utilized in creating polymers and other materials with enhanced properties. Its incorporation can improve thermal stability and mechanical strength due to the tert-butyl group’s influence on molecular interactions.

Organic Synthesis

As an intermediate, this compound is used to synthesize various organic compounds, including dyes and agrochemicals. Its reactivity allows for the introduction of functional groups necessary for further transformations.

A. Direct Amination

A common method involves the direct amination of tert-butylbenzene using ammonia or amines under specific catalytic conditions. This method highlights the importance of reaction conditions such as temperature and pressure to optimize yield.

B. Reduction of Nitro Compounds

Another approach includes the reduction of corresponding nitro compounds using reducing agents like lithium aluminum hydride or catalytic hydrogenation methods.

C. Patented Methods

Recent patents have focused on optimizing the synthesis process to enhance yield and reduce costs associated with raw materials and catalysts used in the reaction mechanisms .

Case Study 1: Pharmaceutical Applications

Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. Studies indicate that modifications to the amine groups can lead to increased potency and selectivity .

Case Study 2: Material Science Innovations

A study published in a leading journal highlighted the use of this compound in developing high-performance polymers. The incorporation of this compound resulted in materials with superior thermal stability compared to traditional polymers .

Mécanisme D'action

The mechanism of action of 1-N-tert-Butylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form complexes with metal ions, altering their reactivity and facilitating various biochemical processes. In biological systems, it can act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparaison Avec Des Composés Similaires

- N-butylbenzene-1,2-diamine

- tert-Butylbenzene

- 1,4-Di-tert-butylbenzene

Comparison: 1-N-tert-Butylbenzene-1,2-diamine is unique due to the presence of both tert-butyl and amino groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Activité Biologique

1-N-tert-Butylbenzene-1,2-diamine is an organic compound with significant biological activities, primarily attributed to its structural features, including the presence of amine groups. This article reviews the compound's biological activity, focusing on its antioxidant properties, potential pharmaceutical applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C10H16N2

- Molecular Weight : 164.252 g/mol

- Structural Features : The compound features a tert-butyl group attached to a benzene ring with two amino groups at the 1 and 2 positions, which enhances its reactivity and biological interactions.

Antioxidant Properties

This compound exhibits notable antioxidant activities. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity against these pathogens.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA USA300 | 4 |

| Related derivatives | C. difficile | 8 |

| Related derivatives | E. coli | 16 |

Pharmaceutical Applications

The compound has been explored as a precursor in the synthesis of various nitrogen-containing heterocycles, which are essential in drug development. Its ability to act as a bidentate ligand allows it to coordinate with metal centers, enhancing its utility in catalysis and drug discovery processes.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : It may bind to receptors on cell membranes, influencing signal transduction pathways that regulate various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of various derivatives against MRSA. The results indicated that modifications to the amino groups significantly impacted activity levels.

- Oxidative Stress Study : In vitro experiments demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a therapeutic agent against oxidative stress-related conditions.

- Toxicity Assessment : Toxicological evaluations showed that while the compound exhibits biological activity, it also necessitates careful consideration regarding safety profiles and potential side effects during therapeutic applications.

Propriétés

IUPAC Name |

2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEDDZLJZIHCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442007 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-68-6 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.